molecular formula C13H8Cl2O3 B1517310 4-(2,3-Dichlorophenoxy)benzoic acid CAS No. 1040084-01-2

4-(2,3-Dichlorophenoxy)benzoic acid

Cat. No. B1517310
CAS RN: 1040084-01-2
M. Wt: 283.1 g/mol
InChI Key: ACGDYYPHNSLNSS-UHFFFAOYSA-N
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Description

“4-(2,3-Dichlorophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H8Cl2O3 . It has a molecular weight of 283.11 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a dichlorophenoxy group . The InChI code for this compound is 1S/C13H8Cl2O3/c14-10-2-1-3-11(12(10)15)18-9-6-4-8(5-7-9)13(16)17/h1-7H,(H,16,17) .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Detection of Reactive Oxygen Species

4-(2,3-Dichlorophenoxy)benzoic acid plays a role in the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS). These probes, including 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), have been synthesized to selectively detect hROS, such as hydroxyl radicals and reactive intermediates of peroxidase, which are significant in various biological and chemical applications (Setsukinai et al., 2003).

Advanced Oxidation Processes

This compound is involved in advanced oxidation processes. One such process uses the redox cycle of chromium (Cr(III)/Cr(VI)) for the oxidative degradation of aqueous organic pollutants, like 4-chlorophenol. This process operates effectively across a wide pH range and can be a viable method for water purification (Bokare & Choi, 2010).

Water Purification

In the context of water purification, this compound is significant in the research involving the use of near-UV illuminated suspensions of titanium dioxide. This method has been effective in oxidizing various solutes, including chlorophenols, to carbon dioxide, thus highlighting its potential in treating contaminated water (Matthews, 1990).

Wastewater Treatment

The compound also plays a role in the degradation of organic compounds in water, such as 4-chlorophenol, through oxidative processes. These processes involve using chromate as an activator of hydrogen peroxide (H2O2) and can function effectively over a broad pH range, making them suitable for wastewater treatment (Bokare & Choi, 2011).

Degradation Studies

Degradation studies of 4-chlorophenol, where this compound is used, offer insights into the rate parameters of degradation/mineralization processes. These studies, utilizing organic oxidants and UV irradiation, provide valuable information for environmental management and pollution control (Sharma, Mukhopadhyay, & Murthy, 2012).

Photoluminescent Materials

Research involving this compound derivatives in lanthanide coordination compounds has explored their influence on luminescent properties. These studies have implications for developing new materials with specific photophysical properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Solar Energy Applications

The compound is also relevant in the design of organic dyes for dye-sensitized solar cells. For instance, a donor-acceptor-π-bridge-acceptor (D-A-π-A) dye incorporating 4-(benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid shows promising application in solar energy conversion (Ferdowsi et al., 2018).

Safety and Hazards

The safety information for “4-(2,3-Dichlorophenoxy)benzoic acid” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, are used as herbicides and function by mimicking the plant hormone auxin . This suggests that 4-(2,3-Dichlorophenoxy)benzoic acid may also target auxin receptors or transporters in plants.

Mode of Action

These compounds typically bind to auxin receptors, leading to changes in gene expression that can disrupt plant growth and development .

Biochemical Pathways

It is known that auxin-like compounds can affect a variety of pathways related to plant growth and development, including cell division, cell elongation, and differentiation . These effects are mediated by changes in gene expression triggered by the binding of the compound to auxin receptors.

Pharmacokinetics

It is known that similar compounds, such as benzoic acid, are conjugated to glycine in the liver and excreted as hippuric acid . This suggests that this compound may have similar ADME properties.

Result of Action

It is likely that, like other auxin-like compounds, it disrupts normal plant growth and development by altering gene expression . This can lead to a variety of effects, including changes in cell division, cell elongation, and differentiation.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by a variety of environmental factors. For example, the compound’s activity may be affected by factors such as temperature, pH, and the presence of other chemicals. Additionally, the compound’s stability may be influenced by factors such as light exposure and storage conditions .

properties

IUPAC Name

4-(2,3-dichlorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-10-2-1-3-11(12(10)15)18-9-6-4-8(5-7-9)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGDYYPHNSLNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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